![molecular formula C18H16ClF4N3O B2876801 2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide CAS No. 1421585-44-5](/img/structure/B2876801.png)
2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a member of the class of sulfamides . It is a complex organic molecule with multiple functional groups, including a trifluoromethyl group, a tetrahydroquinazolin group, and a benzamide group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between substituted anilines and oxazinones . For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one can be heated in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group, tetrahydroquinazolin group, and benzamide group contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .科学的研究の応用
Antimicrobial Activity
Research indicates that fluoro and trifluoromethyl derivatives, like the chemical , show significant antimicrobial activity. These compounds are particularly active against fungi and Gram-positive microorganisms. Some derivatives also exhibit activity against Gram-negative strains, suggesting potential applications in addressing various microbial infections (Carmellino et al., 1994).
Imaging and Diagnostic Applications
Fluorine-containing benzamide analogs have been evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is particularly relevant in oncology for the diagnosis and monitoring of cancer (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries, can be synthesized through reactions involving compounds similar to the subject chemical. These reactions are pivotal for creating various drugs and agricultural chemicals (Wu et al., 2017).
Novel Hybrid Pharmaceuticals
The compound has potential for use in synthesizing novel pharmaceuticals. For instance, combining it with other pharmacophores has led to the creation of new antimicrobial agents, highlighting its versatility in drug synthesis (Desai et al., 2013).
Analgesic Applications
Compounds with a structural similarity to the subject chemical have been shown to possess analgesic properties. This suggests potential applications in pain management and the development of new analgesic drugs (Saad et al., 2011).
Antibacterial Quinolones
The structural framework of the compound lends itself to the synthesis of quinolones, a class of antibacterial agents. This has implications for developing new antibiotics to combat resistant bacterial strains (Cooper et al., 1990).
作用機序
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds work by inhibiting certain enzymes. For example, Saflufenacil, a similar compound, works by inhibiting protoporphyrinogen IX oxidase, preventing chlorophyll formation, and resulting in accumulation of protoporphyrin IX which is a potent photosensitizer .
特性
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF4N3O/c19-13-9-10(20)5-6-11(13)17(27)24-8-7-15-25-14-4-2-1-3-12(14)16(26-15)18(21,22)23/h5-6,9H,1-4,7-8H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJKKIPOZLYUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)
![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)
![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)
![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)
![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)
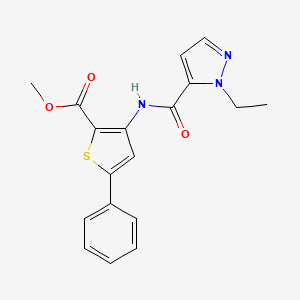
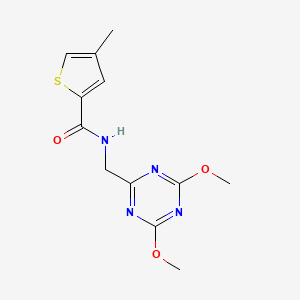
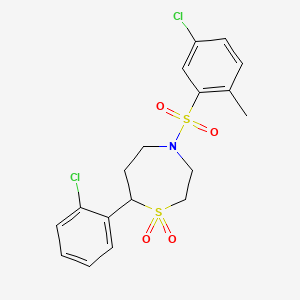
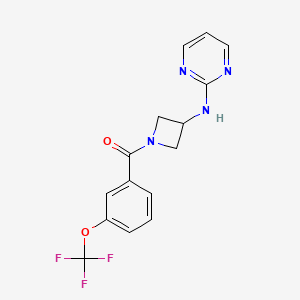

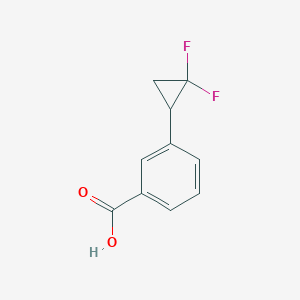
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)
